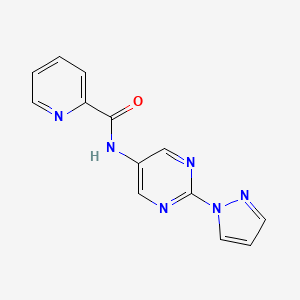![molecular formula C19H24N4OS B2469633 N-(2-(diethylamino)ethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 852133-15-4](/img/structure/B2469633.png)
N-(2-(diethylamino)ethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of imidazo[2,1-b]thiazole, which is a heterocyclic compound . Thiazoles are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The compound contains an imidazo[2,1-b]thiazole core, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The presence of the diethylaminoethyl group suggests it may have basic properties.Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present. The imidazo[2,1-b]thiazole core may undergo various chemical reactions, including electrophilic substitution at the carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Thiazoles are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Applications De Recherche Scientifique
- The compound has been investigated for its antibacterial properties. In a study, the procainamide-tetraphenylborate complex (formed by reacting sodium tetraphenyl borate with the compound) exhibited good activity against both Gram-positive bacteria (such as Staphylococcus aureus and Bacillus subtilis) and yeast (Candida albicans) .
- The compound forms an ion-associate complex with tetraphenylborate. This complex was synthesized through an ion-associate reaction (green chemistry) in deionized water at room temperature. Various physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry, were used to characterize the solid complex. The formation of such complexes is crucial for understanding the interactions between bioactive molecules and receptors .
- Researchers have explored the ground state electronic characteristics of the complex using density functional theory (DFT) . Theoretical calculations provided insights into the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) frontier molecular orbitals. Additionally, UV absorption peaks were detected for both configurations of the complex, contributing to its electronic properties .
- The most stable structure of the compound was analyzed using Density Functional Theory (DFT) . Different functionals (such as B3LYP, PBEPBE, TPSSTPSS, and IEF-PCM) were employed, revealing valuable information about its structural properties .
- Although not directly related to the compound itself, its structural features could inspire the design of novel pH-sensitive or temperature-responsive polymers . For instance, poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) is a pH-sensitive polymer, and recent studies have shown that it may also possess temperature responsiveness. Exploring similar structural motifs could lead to innovative polymer materials .
Antibacterial Activity
Ion-Associate Complex Formation
Electronic Properties and Computational Study
Structural Analysis
Polymer Applications
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4OS/c1-4-22(5-2)12-11-20-18(24)17-14(3)23-13-16(21-19(23)25-17)15-9-7-6-8-10-15/h6-10,13H,4-5,11-12H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSICCJRYBATBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(N2C=C(N=C2S1)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[[3-carbamoyl-1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2469551.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2469555.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2469556.png)

![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate](/img/structure/B2469558.png)
![1-[2-(methylsulfanyl)pyridine-4-carbonyl]-4-(trifluoromethyl)-2,3-dihydro-1H-indole](/img/structure/B2469560.png)
![6-(3-Ethoxypropyl)-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2469563.png)

![N-(3-hydroxy-4,4-dimethylpentyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2469565.png)
![1-(3-chlorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2469566.png)

![1-[(3S,4S)-3-Fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2469569.png)
